2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound notable for its diverse applications in scientific research and industrial processes. This molecule incorporates tetrahydrofuran, benzonitrile, and a boronic ester, which together impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps:
Formation of the Tetrahydrofuran Derivative: Starting with the creation of the tetrahydrofuran ring, usually derived from dihydropyran or similar precursors, using acid-catalyzed cyclization.
Synthesis of the Benzonitrile Backbone: Benzonitrile is introduced via a nucleophilic aromatic substitution reaction.
Integration of the Boronic Ester: This step generally involves a Suzuki coupling reaction where boronic acids or esters are combined with halogenated organic compounds in the presence of palladium catalysts.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production, emphasizing efficient catalytic processes and robust reaction conditions that minimize side reactions and maximize yield. Industrial methods might involve continuous flow reactors and high-throughput screening of catalysts to streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative cleavage at the tetrahydrofuran ring, often leading to carboxylic acids or lactones.
Reduction: Reduction reactions typically target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation yields lactones or carboxylic acids.
Reduction results in primary amines.
Substitution forms various substituted benzonitrile derivatives.
Scientific Research Applications
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is employed in several scientific disciplines:
Chemistry: As a building block for synthesizing more complex organic molecules, particularly in the context of drug discovery and development.
Biology: Used in the development of molecular probes and bioactive compounds for studying cellular pathways and mechanisms.
Medicine: Potential precursor in the synthesis of pharmaceuticals, especially those targeting specific pathways involving nitriles and boronic esters.
Industry: Utilized in the production of advanced materials and as a catalyst in various organic reactions.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application:
Molecular Targets: May interact with enzymes or proteins via the nitrile group, which can act as an electrophile, engaging nucleophilic active sites in biological molecules.
Pathways Involved: Boronic esters often target serine proteases in medicinal chemistry, forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups:
2-(Tetrahydrofuran-3-yl)oxybenzene derivatives: Less reactive without the boronic ester, which enhances reactivity and binding affinity in biological contexts.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Without the tetrahydrofuran ring, it lacks some of the ring strain and specific stereochemistry that contribute to unique reactivity.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-5-6-15(12(9-13)10-19)21-14-7-8-20-11-14/h5-6,9,14H,7-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGEEPYJDEVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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